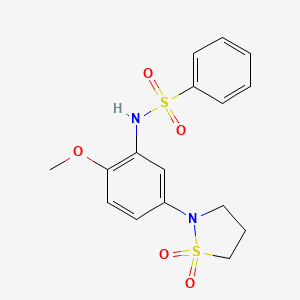

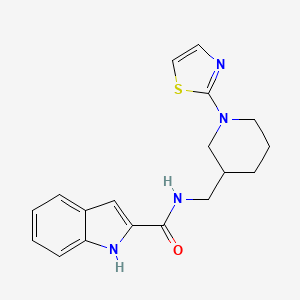

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)benzenesulfonamide” is a small molecule . It belongs to the class of organic compounds known as phenylpiperidines, which are compounds containing a phenylpiperidine skeleton, consisting of a piperidine bound to a phenyl group .

Molecular Structure Analysis

The molecular formula of this compound is C23H27N5O3S . The structure of the compound can be characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .Physical And Chemical Properties Analysis

The average weight of the molecule is 453.557 and the monoisotopic mass is 453.183460445 . The compound has a physiological charge of 0, a hydrogen acceptor count of 5, a hydrogen donor count of 2, a polar surface area of 98.4 Å^2, and a rotatable bond count of 5 .Scientific Research Applications

Photodynamic Therapy Applications

Research on benzenesulfonamide derivatives, such as the zinc phthalocyanine substituted with new benzenesulfonamide derivative groups, has highlighted their potential applications in photodynamic therapy (PDT) for cancer treatment. These compounds are characterized by good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, essential features for Type II photosensitizers in PDT. Their remarkable potential in treating cancer through PDT emphasizes the broader utility of benzenesulfonamide derivatives in medical research and cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antituberculosis Activity

A series of novel benzenesulfonamide derivatives have shown significant activity against Mycobacterium tuberculosis, with some compounds exhibiting high efficacy at low concentrations. This suggests a potential application of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)benzenesulfonamide and related compounds in the development of new antituberculosis drugs. The structure-activity relationship (SAR) analysis and docking studies provide insights into the molecular interactions contributing to their antimicrobial efficacy (Ghorab, El-Gaby, Soliman, Alsaid, Abdel-Aziz, & Elaasser, 2017).

Anticancer Potential

The synthesis and evaluation of aminothiazole-paeonol derivatives, including compounds structurally similar to the query compound, have demonstrated significant anticancer potential against various cancer cell lines. These findings highlight the relevance of benzenesulfonamide derivatives in cancer research, offering a foundation for the development of novel anticancer agents with improved efficacy and lower toxicity compared to existing treatments (Tsai et al., 2016).

Enzyme Inhibition Studies

Benzenesulfonamide derivatives have been investigated for their inhibitory effects on various enzymes, such as carbonic anhydrase, which plays a critical role in physiological processes. Studies have revealed that these compounds exhibit strong inhibition of human carbonic anhydrase isoforms, suggesting potential applications in designing drugs to treat conditions like glaucoma, epilepsy, and mountain sickness (Di Fiore, Maresca, Alterio, Supuran, & De Simone, 2011).

properties

IUPAC Name |

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O5S2/c1-23-16-9-8-13(18-10-5-11-24(18,19)20)12-15(16)17-25(21,22)14-6-3-2-4-7-14/h2-4,6-9,12,17H,5,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEDLYLZGVAEJDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[(3,4-dimethylphenyl)methyl]-N-[(1-methylpyrazol-4-yl)methyl]acetamide](/img/structure/B2941733.png)

![ethyl 4-(3-benzyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/no-structure.png)

![N-{2-[(4-methylpiperazin-1-yl)(pyridin-3-yl)methyl]-1-benzofuran-3-yl}benzamide](/img/structure/B2941742.png)

![N-(2-((1H-indol-3-yl)thio)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2941744.png)

![N-(naphthalen-1-ylmethyl)-N-[(E)-3-phenylprop-2-enyl]acetamide](/img/structure/B2941745.png)

![2-Chloro-N-[1-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopropyl]acetamide](/img/structure/B2941753.png)